molecular formula C14H11ClN4O2 B11479527 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline

Cat. No.: B11479527
M. Wt: 302.71 g/mol
InChI Key: FHXFVZOMESKKRL-UHFFFAOYSA-N
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Description

4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both chloro and nitro groups on the aniline ring, along with the imidazo[1,2-a]pyridine moiety, makes this compound a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.

    Cyclization: Strong acids or bases, elevated temperatures.

Major Products

    Reduction: 4-amino-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Polycyclic heterocycles with potential biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. The nitro and chloro groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-nitroaniline is unique due to the combination of the imidazo[1,2-a]pyridine core with both chloro and nitro groups. This combination enhances its biological activity and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline

InChI

InChI=1S/C14H11ClN4O2/c15-12-5-4-10(7-13(12)19(20)21)16-8-11-9-18-6-2-1-3-14(18)17-11/h1-7,9,16H,8H2

InChI Key

FHXFVZOMESKKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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